Cas no 1314987-91-1 (tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate)

Tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate is a specialized carbamate derivative featuring both a pyridinylamino and a tert-butoxycarbonyl (Boc) protected amine group. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its Boc group provides selective amine protection under mild conditions. The presence of the aminopyridine moiety enhances its utility in metal-catalyzed cross-coupling reactions, facilitating the construction of complex heterocyclic frameworks. Its well-defined reactivity and stability make it suitable for controlled functionalization in multi-step syntheses. The compound is typically characterized by high purity and consistent performance, ensuring reproducibility in research and industrial processes.
tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate structure
1314987-91-1 structure
商品名:tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate
CAS番号:1314987-91-1
MF:C16H19N3O2
メガワット:285.340963602066
MDL:MFCD19684144
CID:5207655

tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate
    • MDL: MFCD19684144
    • インチ: 1S/C16H19N3O2/c1-16(2,3)21-15(20)19-13-7-4-11(5-8-13)12-6-9-14(17)18-10-12/h4-10H,1-3H3,(H2,17,18)(H,19,20)
    • InChIKey: QOHCJSPMGSXAGF-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=CC(=CC=1)C1C=NC(=CC=1)N)=O)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 346
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 77.2

tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB331222-5g
tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%; .
1314987-91-1 95%
5g
€1159.00 2025-02-21
abcr
AB331222-5 g
tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%; .
1314987-91-1 95%
5 g
€1,159.00 2023-07-19

tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate 関連文献

tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamateに関する追加情報

Professional Introduction to Compound CAS No. 1314987-91-1 and Product Name: tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate

The compound with the CAS number 1314987-91-1 and the product name tert-butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular framework of this compound incorporates a tert-butyl group and a phenyl ring substituted with a 6-aminopyridine moiety, which contributes to its distinct chemical properties and biological activities.

In recent years, the exploration of heterocyclic compounds has been a focal point in the pharmaceutical industry, owing to their diverse biological activities and structural versatility. The presence of the 6-aminopyridine group in tert-butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate is particularly noteworthy, as it has been extensively studied for its role in modulating various biological pathways. Aminopyridine derivatives are known for their ability to interact with enzymes and receptors, making them valuable candidates for the development of novel therapeutic agents.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The tert-butyl carbamate moiety provides stability to the molecule while allowing for further functionalization, which is crucial in drug design. This flexibility has enabled researchers to explore a wide range of modifications, leading to the discovery of several promising drug candidates.

The latest research in this domain has highlighted the compound's efficacy in inhibiting specific enzymatic targets. For instance, studies have demonstrated that derivatives of 6-aminopyridine can selectively inhibit kinases and other enzymes involved in cancer progression. The carbamate group, in particular, has been shown to enhance binding affinity and improve metabolic stability, making it an attractive feature for drug development.

The synthesis of tert-butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods not only enhance yield but also minimize byproduct formation, ensuring a higher purity of the final product.

In terms of biological activity, preliminary studies have shown that this compound exhibits significant inhibitory effects on certain therapeutic targets. Its ability to interact with specific proteins and enzymes suggests potential applications in treating various diseases, including neurological disorders and inflammatory conditions. The 6-aminopyridine group is particularly important in these interactions, as it can form hydrogen bonds and other non-covalent interactions with biological targets.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents based on heterocyclic compounds. The unique properties of tert-butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate make it a valuable asset in this endeavor. By leveraging its structural features, researchers can develop novel drugs that address unmet medical needs more effectively.

Future studies are expected to further elucidate the mechanisms by which this compound exerts its biological effects. Advanced computational methods, such as molecular docking and quantum mechanics simulations, will be instrumental in understanding these interactions at a molecular level. This knowledge will be crucial for optimizing drug design and improving therapeutic outcomes.

The versatility of tert-butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate also extends to its potential use as a scaffold for developing libraries of compounds with diverse biological activities. By systematically modifying different parts of its molecular structure, researchers can generate a wide range of derivatives with tailored properties. This approach has already led to several promising candidates that are being evaluated for their therapeutic potential.

In conclusion, the compound with CAS number 1314987-91-1 and product name tert-butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and diverse biological activities make it a valuable tool for drug development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1314987-91-1)tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate
A1120431
清らかである:99%
はかる:5g
価格 ($):687.0